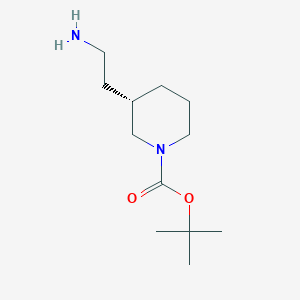

(S)-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

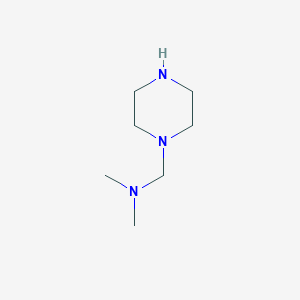

Piperidine is a six-membered heterocyclic compound that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Synthesis Analysis

Piperidine was first reported in 1850 by the Scottish chemist Thomas Anderson and again, independently, in 1852 by the French chemist Auguste Cahours, who named it . Both of them obtained piperidine by reacting piperine with nitric acid .Molecular Structure Analysis

Piperidine is a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) . It is a colorless liquid with an odor described as objectionable, typical of amines .Chemical Reactions Analysis

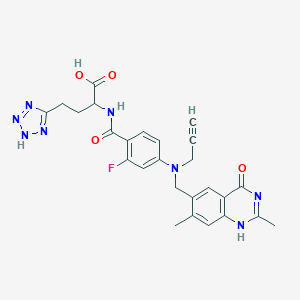

Piperidine can be reduced to its derivatives via a modified Birch reduction using sodium in ethanol . One-pot synthesis of “1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo [1,2-a] pyrazine” derivatives was developed via three steps: (1) the formation of a domino imine, (2) intramolecular annulation, and then (3) “Ugi-azide reaction” .Physical And Chemical Properties Analysis

Piperidine is a colorless liquid that is highly soluble in water and other polar solvents . It has a molecular weight of 85.150 g·mol−1, a density of 0.862 g/mL, a melting point of −7 °C, and a boiling point of 106 °C .Aplicaciones Científicas De Investigación

Synthetic Routes in Drug Manufacturing

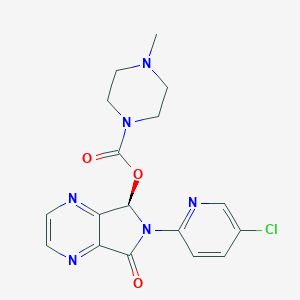

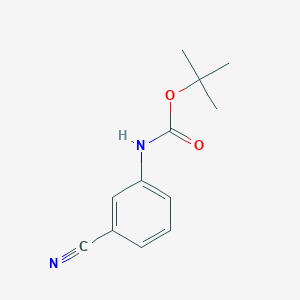

One notable application of related chemical structures to (S)-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate is in the synthesis of pharmaceutical compounds, such as vandetanib. Vandetanib's synthesis involves various stages, including substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and substitution processes, where similar structures are used due to their favorable yield and commercial value in industrial-scale manufacturing W. Mi, 2015.

Asymmetric Synthesis of N-Heterocycles

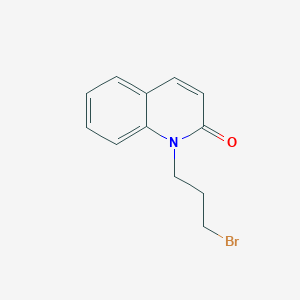

Chiral sulfinamides, notably tert-butanesulfinamide, serve as excellent chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. These methodologies offer access to diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, indicating the potential application of similar structures in synthesizing structurally diverse N-heterocycles that are crucial in natural products and therapeutic agents R. Philip et al., 2020.

In Cosmetic, Agronomic, and Pharmaceutical Industries

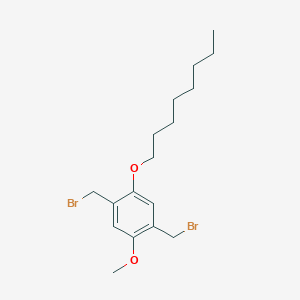

The review of neo fatty acids, neo alkanes, and their analogs and derivatives, including structures with tertiary butyl groups, highlights their prospects for chemical preparations as antioxidants, anticancer, antimicrobial, and antibacterial agents. These compounds' derivatives are also considered for applications in cosmetic, agronomic, and pharmaceutical industries V. Dembitsky, 2006.

Environmental and Toxicological Aspects

The environmental occurrence, fate, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), which include compounds with tert-butyl groups like 2,6-di-tert-butyl-4-methylphenol (BHT), are extensively studied. These studies provide insights into the environmental behavior of related compounds and suggest investigating novel SPAs with lower toxicity and environmental impact Runzeng Liu & S. Mabury, 2020.

Exploration in Drug Discovery

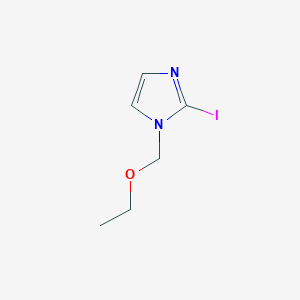

The structural motif of arylcycloalkylamines, which includes pharmacophoric groups similar to (S)-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate, is explored in the synthesis and evaluation of ligands for D2-like receptors. These studies aim to improve the potency and selectivity of binding affinity at D2-like receptors, indicative of the potential application of such structures in the development of new antipsychotic agents D. Sikazwe et al., 2009.

Safety And Hazards

Direcciones Futuras

Piperidine and its derivatives have a wide range of biological activities and are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propiedades

IUPAC Name |

tert-butyl (3S)-3-(2-aminoethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13/h10H,4-9,13H2,1-3H3/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLAYRXNMUUXJS-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363815 |

Source

|

| Record name | tert-Butyl (3S)-3-(2-aminoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate | |

CAS RN |

1217725-39-7 |

Source

|

| Record name | tert-Butyl (3S)-3-(2-aminoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Fluorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B114065.png)

![Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B114125.png)

![Acetyl 4-[6-(4-acetyloxycarbonylphenoxy)hexoxy]benzoate](/img/structure/B114135.png)

![2,6-diamino-N-[[(2S)-1-tridecanoylpiperidin-2-yl]methyl]hexanamide;hydrate;dihydrochloride](/img/structure/B114138.png)